2-Bromotetradecane

Carbonylation Catalysis Organic Synthesis

2-Bromotetradecane (CAS 74036-95-6) is a secondary alkyl bromide belonging to the bromoalkane class, characterized by a 14-carbon linear chain with a bromine atom at the C2 position. This regiochemistry distinguishes it from the more common primary isomer, 1-bromotetradecane.

Molecular Formula C14H29B
Molecular Weight 277.28 g/mol
CAS No. 74036-95-6
Cat. No. B1602043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromotetradecane
CAS74036-95-6
Molecular FormulaC14H29B
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C)Br
InChIInChI=1S/C14H29Br/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3
InChIKeyWZGQIDWFBFDMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromotetradecane (CAS 74036-95-6): A Secondary Alkyl Bromide for Regioselective Synthesis and Tailored Lipophilicity


2-Bromotetradecane (CAS 74036-95-6) is a secondary alkyl bromide belonging to the bromoalkane class, characterized by a 14-carbon linear chain with a bromine atom at the C2 position . This regiochemistry distinguishes it from the more common primary isomer, 1-bromotetradecane. The compound is typically a colorless to pale yellow liquid at room temperature . Its molecular formula is C14H29Br, and it has a molecular weight of approximately 277.28 g/mol . The secondary bromide center confers a distinct reactivity profile in nucleophilic substitution and metal-catalyzed coupling reactions, making it a valuable intermediate in organic synthesis [1].

Why In-Class Bromotetradecane Isomers Cannot Be Freely Interchanged: The Critical Role of Regiochemistry


Substituting 2-bromotetradecane with its primary isomer, 1-bromotetradecane (CAS 112-71-0), or other long-chain alkyl bromides without experimental verification introduces significant risk of altered reaction outcomes. The position of the bromine atom directly impacts the steric environment and electronic nature of the carbon center, governing the rate and mechanism of nucleophilic substitution (SN1 vs. SN2) . Furthermore, the regiochemistry of the bromine determines the substitution pattern in the final product, which is critical for downstream applications such as the synthesis of pharmaceuticals, surfactants, or advanced materials where molecular shape and polarity are key functional determinants . The quantitative evidence below demonstrates that these are not interchangeable commodity chemicals.

Quantitative Differentiation of 2-Bromotetradecane from Closest Analogs: A Comparative Data Guide


Reactivity Profile: Alkoxycarbonylation Performance of 2-Bromotetradecane as a Secondary Alkyl Bromide

2-Bromotetradecane, as a secondary alkyl bromide, demonstrates effective reactivity in iron-catalyzed alkoxycarbonylation reactions. In a study optimizing reaction conditions for unactivated alkyl bromides, 2-bromotetradecane was used as a benchmark substrate. Under optimized conditions (CuTc catalyst, Fe3(CO)12, 40 bar CO), it achieved high conversion and yield to the corresponding ester [1]. In contrast, primary alkyl bromides like 1-bromotetradecane are generally more reactive in SN2 pathways and often require different catalyst systems or conditions to achieve comparable selectivity in such transformations [2]. This highlights the need to select the specific alkyl bromide based on the desired reaction pathway and catalyst system.

Carbonylation Catalysis Organic Synthesis

Lipophilicity Control: LogP Comparison of 2-Bromotetradecane vs. Primary Isomer and Chain Length Analogs

The lipophilicity of 2-bromotetradecane, measured by its partition coefficient (LogP), is a critical parameter for applications involving membrane permeability or hydrophobic interactions. The reported LogP values for 2-bromotetradecane range from 6.08 to 7.6, depending on the calculation method [1][2]. In comparison, the primary isomer, 1-bromotetradecane, has a reported LogP of approximately 6.79 [3]. This difference, while seemingly modest, can translate to significant variations in biological distribution and material properties. Furthermore, increasing the alkyl chain length, as in 2-bromohexadecane (C16, LogP ~6.86), systematically increases lipophilicity [4].

Lipophilicity Drug Design ADME

Boiling Point and Density: Physical Property Benchmarks for Process Engineering and Quality Control

The physical properties of 2-bromotetradecane are distinct from those of its primary isomer and other alkyl bromides. 2-Bromotetradecane has a reported boiling point of 160-161 °C at 8 mmHg and a density of 1.014 g/cm³ . In contrast, the primary isomer, 1-bromotetradecane, exhibits a boiling point of 175-178 °C at 20 mmHg (which corresponds to a significantly higher boiling point at 8 mmHg) and a lower density of 0.932 g/mL . The higher density and lower boiling point of the secondary bromide are consistent with its branched structure, which reduces intermolecular packing and van der Waals interactions compared to the linear primary isomer [1].

Process Chemistry Purification Quality Control

Synthetic Efficiency: Comparative Yields in Synthesis from Alkenes vs. Primary Bromide Routes

The synthetic accessibility of 2-bromotetradecane via hydrobromination of 1-tetradecene offers a potentially efficient route. One reported method achieves an 86% yield of 2-bromotetradecane from 1-tetradecene [1]. In comparison, the synthesis of 1-bromotetradecane from 1-tetradecanol typically proceeds with yields around 98% [2], while more complex multi-step syntheses starting from 1-bromotetradecane can have overall yields as low as 47-55% [3]. This suggests that for applications specifically requiring the 2-bromo isomer, the direct synthesis from the alkene is a competitive, high-yielding route, whereas the alternative pathway involving a multi-step transformation from the primary bromide is significantly less efficient.

Synthetic Methodology Process Optimization Cost of Goods

Validated Application Scenarios for 2-Bromotetradecane Based on Quantitative Differentiation


Iron-Catalyzed Carbonylative Synthesis of Esters and Amides

Researchers developing cost-effective carbonylative coupling methodologies should select 2-bromotetradecane as a representative secondary alkyl bromide substrate. Its demonstrated reactivity in iron-catalyzed alkoxycarbonylation [1] makes it a benchmark compound for optimizing non-precious metal catalyst systems, which are more sustainable and economical than traditional palladium-catalyzed routes. Using this specific secondary bromide is essential for accurately assessing catalyst scope and limitations, as primary alkyl bromides exhibit different reactivity profiles in these systems [2].

Synthesis of Branched Surfactants and Specialty Chemicals

For the synthesis of branched surfactants, emulsifiers, or specialty chemicals where a controlled hydrophobic tail structure is required, 2-bromotetradecane provides a defined branching point at the C2 position. Its distinct LogP (~6.1-7.9) and physical properties, compared to linear primary bromides, allow formulators to fine-tune critical micelle concentration (CMC), cloud point, and interfacial tension [3]. The compound serves as a direct alkylating agent to introduce a 2-tetradecyl group, which cannot be achieved using 1-bromotetradecane without additional synthetic steps .

Biochemical Probe for Lipid Metabolism Studies

In biochemistry, 2-bromotetradecane is employed as a substrate to investigate the activity of enzymes involved in lipid metabolism and cellular signaling pathways . The secondary bromide center offers a different steric and electronic environment compared to primary alkyl bromides, making it a valuable probe for discerning enzyme specificity and mechanism. Its moderate lipophilicity also ensures it can partition into model membranes or be formulated for cell-based assays [4].

Synthesis of Urea Inclusion Compounds for Materials Science

2-Bromotetradecane has been specifically studied as a guest molecule in urea inclusion compounds, which are of interest for investigating host-guest chemistry and molecular confinement effects [5]. The chain length and position of the bromine atom influence the conformation and dynamics of the included guest, providing a model system for understanding the behavior of long-chain functional molecules in nanochannels. This application is specific to the 2-bromo isomer due to the detailed conformational studies performed on this exact compound [5].

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